2-cyclopropyl-4-methyl-1,3-thiazole-5-sulfonamide
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Overview
Description
2-cyclopropyl-4-methyl-1,3-thiazole-5-sulfonamide is a heterocyclic compound with a molecular formula of C7H10N2O2S2 and a molecular weight of 218.3 g/mol This compound is characterized by its thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-4-methyl-1,3-thiazole-5-sulfonamide typically involves the reaction of cyclopropylamine with 4-methylthiazole-5-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-4-methyl-1,3-thiazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-cyclopropyl-4-methyl-1,3-thiazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-4-methyl-1,3-thiazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-methylthiazole-5-sulfonamide: Similar structure but with a chlorine atom instead of a cyclopropyl group.
4-methyl-1,3-thiazole-5-sulfonamide: Lacks the cyclopropyl group.
2-cyclopropylthiazole-5-sulfonamide: Lacks the methyl group.
Uniqueness
2-cyclopropyl-4-methyl-1,3-thiazole-5-sulfonamide is unique due to the presence of both the cyclopropyl and methyl groups, which can enhance its chemical reactivity and potential biological activity compared to its similar counterparts .
Properties
CAS No. |
2445784-64-3 |
---|---|
Molecular Formula |
C7H10N2O2S2 |
Molecular Weight |
218.3 |
Purity |
95 |
Origin of Product |
United States |
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